Derazantinib Racemate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

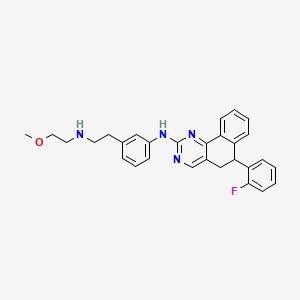

6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJDVVCDVBFRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Pan-FGFR Inhibitor: A Technical Guide to the Discovery and Synthesis of Derazantinib Racemate

For Researchers, Scientists, and Drug Development Professionals

Derazantinib, a potent inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases, has emerged as a promising therapeutic agent in the landscape of targeted cancer therapy. While the clinically advanced form is the (6R)-enantiomer, the initial discovery and development efforts likely involved the synthesis and evaluation of the racemic mixture. This technical guide provides a comprehensive overview of the plausible discovery path and a detailed, reconstructed synthesis of Derazantinib racemate, drawing from established chemical principles and analogous synthetic routes described in the scientific and patent literature.

Discovery and Rationale: Targeting the FGFR Signaling Pathway

The discovery of Derazantinib is rooted in the understanding of the critical role of the FGFR signaling pathway in cellular processes and its dysregulation in various cancers.

The FGFR Signaling Cascade: A Key Oncogenic Driver

The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, migration, and angiogenesis. The pathway is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding FGFRs (FGFR1, FGFR2, FGFR3, and FGFR4). This binding event triggers receptor dimerization and autophosphorylation of the intracellular kinase domains, initiating a cascade of downstream signaling events. Major downstream pathways activated by FGFRs include the Ras-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway, all ofwhich are central to cell growth and survival.

Aberrant FGFR signaling, resulting from gene fusions, amplifications, or activating mutations, can lead to uncontrolled cell proliferation and tumor growth. This makes FGFRs attractive targets for therapeutic intervention in oncology.

Derazantinib: A Pan-FGFR Inhibitor

Derazantinib was designed as a potent, orally bioavailable, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3. The rationale for developing a "pan-FGFR" inhibitor lies in the fact that different tumor types can be driven by aberrations in different FGFR isoforms. A pan-inhibitor, therefore, offers the potential for broader therapeutic application. The discovery process would have involved screening a library of compounds against these kinases to identify a lead structure with the desired inhibitory profile.

Synthesis of this compound

The synthesis of racemic Derazantinib can be logically approached in a multi-step sequence, culminating in the formation of the 5,6-dihydrobenzo[h]quinazolin-2-amine core, followed by the attachment of the side chain. The following is a plausible and detailed synthetic route based on established chemical reactions for similar scaffolds.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests a convergent synthesis. The final molecule can be disconnected at the C-N bond formed via a Buchwald-Hartwig amination or a similar cross-coupling reaction. This reveals two key fragments: the 2-halo-6-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinazoline core and the N-(3-(2-(2-methoxyethylamino)ethyl)phenyl)amine side chain. The quinazoline core can be further broken down to a chalcone precursor and guanidine.

Experimental Protocols

Step 1: Synthesis of (E)-2-(2-Fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one (Chalcone Precursor)

This step involves a Claisen-Schmidt condensation between 1-tetralone and 2-fluorobenzaldehyde.

-

Materials: 1-tetralone, 2-fluorobenzaldehyde, sodium hydroxide, ethanol.

-

Procedure:

-

Dissolve sodium hydroxide (1.1 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Add a solution of 1-tetralone (1.0 eq) and 2-fluorobenzaldehyde (1.0 eq) in ethanol dropwise to the cooled sodium hydroxide solution.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford the pure chalcone.

-

Step 2: Synthesis of (±)-6-(2-Fluorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine

This step involves the cyclization of the chalcone precursor with guanidine to form the dihydrobenzo[h]quinazoline core.

-

Materials: (E)-2-(2-Fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, guanidine hydrochloride, sodium ethoxide, absolute ethanol.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (2.2 eq) to ethanol under an inert atmosphere.

-

To this solution, add guanidine hydrochloride (1.5 eq) and the chalcone from Step 1 (1.0 eq).

-

Reflux the reaction mixture for 24-48 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

-

Step 3: Synthesis of (±)-2-Chloro-6-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinazoline

This step involves the conversion of the 2-amino group to a chloro group, which is a better leaving group for the subsequent coupling reaction. A Sandmeyer-type reaction is a plausible method.

-

Materials: (±)-6-(2-Fluorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine, sodium nitrite, hydrochloric acid, copper(I) chloride.

-

Procedure:

-

Suspend the 2-aminoquinazoline from Step 2 (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Add the cold diazonium salt solution to the copper(I) chloride solution portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours and then heat gently to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture, extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

-

Step 4: Synthesis of N1-(2-Methoxyethyl)-N2-(3-aminophenyl)ethane-1,2-diamine (Side Chain)

The synthesis of the side chain can be achieved through a multi-step process starting from 1-fluoro-3-nitrobenzene.

-

Materials: 1-fluoro-3-nitrobenzene, N-(2-methoxyethyl)ethane-1,2-diamine, a suitable base (e.g., potassium carbonate), a suitable solvent (e.g., DMSO), a reducing agent (e.g., iron powder, ammonium chloride, or catalytic hydrogenation).

-

Procedure:

-

Nucleophilic Aromatic Substitution: React 1-fluoro-3-nitrobenzene (1.0 eq) with N-(2-methoxyethyl)ethane-1,2-diamine (1.2 eq) in the presence of a base like potassium carbonate in DMSO at an elevated temperature (e.g., 100-120 °C). Monitor the reaction by TLC. After completion, perform an aqueous workup and extract the product.

-

Nitro Group Reduction: Reduce the nitro group of the product from the previous step to an amine. This can be achieved using various methods, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture, or through catalytic hydrogenation using a palladium catalyst. After the reduction, purify the resulting diamine by column chromatography.

-

Step 5: Synthesis of this compound ((±)-6-(2-Fluorophenyl)-N-(3-(2-(2-methoxyethylamino)ethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine)

The final step is the coupling of the quinazoline core with the side chain, likely via a Buchwald-Hartwig amination.

-

Materials: (±)-2-Chloro-6-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinazoline, N1-(2-Methoxyethyl)-N2-(3-aminophenyl)ethane-1,2-diamine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos or BINAP), a base (e.g., sodium tert-butoxide or cesium carbonate), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

-

Procedure:

-

To a dried reaction flask under an inert atmosphere, add the 2-chloroquinazoline from Step 3 (1.0 eq), the diamine side chain from Step 4 (1.1 eq), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.5-2.0 eq).

-

Add the anhydrous solvent and heat the reaction mixture to reflux (e.g., 100-110 °C) for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the this compound.

-

Quantitative Data

The following tables summarize key quantitative data for Derazantinib based on publicly available information for the active enantiomer, which would be reflective of the activity of the racemate, although potentially with different potency.

Table 1: In Vitro Kinase Inhibitory Activity of Derazantinib

| Kinase | IC50 (nM) |

| FGFR1 | 4.5 |

| FGFR2 | 1.8 |

| FGFR3 | 3.0 |

Table 2: Cellular Activity of Derazantinib

| Cell Line | FGFR Aberration | IC50 (nM) |

| SNU-16 | FGFR2 Amplification | Data not available |

| NCI-H716 | FGFR2 Fusion | Data not available |

| KMS-11 | FGFR3 Mutation | Data not available |

Note: Specific IC50 values for cell lines are often found in specific publications and may vary. The table indicates cell lines known to be sensitive to Derazantinib.

Conclusion

The discovery of Derazantinib represents a significant advancement in the targeted therapy of FGFR-driven cancers. While the final drug product is a single enantiomer, the initial exploration and synthesis of the racemic mixture were crucial steps in its development. The synthetic route outlined in this guide, based on established chemical principles, provides a comprehensive framework for the preparation of the this compound. This technical information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of the chemistry behind this important therapeutic agent. Further investigation into the specific patents filed during the initial discovery phase could provide even more precise details on the original synthesis of the racemic compound.

An In-depth Technical Guide to Derazantinib Racemate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Derazantinib, a potent, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Chemical Structure and Identifiers

Derazantinib (also known as ARQ-087) is a synthetic organic small molecule.[1] The commercially and clinically investigated compound is often a racemate, a 1:1 mixture of its two enantiomers.[2][3] The (6R)-enantiomer is also described in chemical databases.[4]

| Identifier | Value | Source |

| IUPAC Name | (6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | [4] |

| Synonyms | ARQ-087, ARQ087 | [1][4] |

| CAS Number | 1234356-69-4 (for R-enantiomer); 2309668-44-6 (for Racemate) | [2][4] |

| Molecular Formula | C₂₉H₂₉FN₄O | [2][4][5] |

| Canonical SMILES | COCCNCCC1=CC(=CC=C1)NC2=NC=C3C--INVALID-LINK--C5=CC=CC=C5F | [4] |

| InChI Key | KPJDVVCDVBFRMU-AREMUKBSSA-N | [4][5] |

Physicochemical Properties

The physicochemical properties of Derazantinib are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Weight | 468.57 g/mol | [5][6] |

| Predicted pKa | 9.04 ± 0.19 | [7] |

| Solubility | DMSO: 93 mg/mL (198.47 mM) | [6] |

| Storage (Powder) | 3 years at -20°C | [6] |

| Storage (DMSO Solution) | 6 months at -80°C | [8] |

Mechanism of Action and Biological Activity

Derazantinib is an ATP-competitive inhibitor of the FGFR family, with potent activity against FGFR1, FGFR2, and FGFR3.[8][9] Its mechanism involves binding to the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[6][10] This inhibition leads to the suppression of cell proliferation, migration, and angiogenesis in tumors with FGFR genetic aberrations.[4][11][12]

The primary signaling cascades inhibited by Derazantinib include the RAS-RAF-MEK-MAPK and the PI3K-AKT-mTOR pathways, which are critical for cell survival and growth.[9][12]

Derazantinib exhibits selectivity for the FGFR family but also inhibits other kinases at slightly higher concentrations. This profile may contribute to both its efficacy and potential side effects.[6][10][12]

| Kinase Target | IC₅₀ (nM) | Source |

| FGFR1 | 4.5 | [6][9] |

| FGFR2 | 1.8 | [6][9] |

| FGFR3 | 4.5 (or 3.0) | [6][9] |

| FGFR4 | 34 | [6] |

| RET | 3 | [12] |

| DDR2 | 3.6 | [12] |

| VEGFR2 | 11 | [12] |

| KIT | 8.2 | [12] |

| CSF1R | 16.2 | [10] |

Experimental Protocols

The following sections detail representative methodologies for assessing the activity of Derazantinib.

This assay quantifies the ability of Derazantinib to inhibit the phosphorylation of a substrate by a specific FGFR kinase.

Methodology:

-

Compound Preparation: Serially dilute Derazantinib in DMSO (e.g., 3-fold dilution series), followed by a further 10-fold dilution in deionized water to achieve a final DMSO concentration of 10%.[6]

-

Reaction Setup: Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the wells of a reaction plate.[6]

-

Enzyme Addition: Add 17.5 µL of recombinant FGFR1 or FGFR2 enzyme in assay buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 0.02 mg/mL BSA, 1 mM DTT, 0.1 mM Na₃PO₄, 10% glycerol) to each well.[6] Final enzyme concentrations are typically in the low nanomolar range (e.g., 0.25-0.50 nM).[6]

-

Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the kinase.[6]

-

Reaction Initiation: Add 5 µL of a solution containing ATP and a biotinylated peptide substrate (e.g., biotinylated-PYK2) to start the reaction.[6] Incubate for 60 minutes at room temperature.[6]

-

Detection: Stop the reaction by adding 10 µL of a stop/detection mixture containing EDTA, AlphaScreen™ Streptavidin Donor beads, and P-TYR-100 Acceptor beads.[6]

-

Signal Reading: Incubate in the dark for 60 minutes at room temperature, then read the plate on a suitable plate reader (e.g., Perkin Elmer Envision).[6]

-

Data Analysis: Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

This assay measures the anti-proliferative effect of Derazantinib on cancer cell lines, particularly those with known FGFR dysregulation.

Methodology:

-

Cell Seeding: Plate cells (e.g., human keloid fibroblasts or FGFR-amplified cancer cells) in 96-well plates at a density of 1.0 × 10³ to 1.0 × 10⁴ cells per well and incubate overnight at 37°C.[11]

-

Compound Treatment: Treat the cells with various concentrations of Derazantinib (e.g., 0 to 5 µmol/L).[11] Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).[11]

-

Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours) at 37°C.[6][11]

-

Viability Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[11]

-

Final Incubation: Incubate for 1-3 hours at 37°C, as per the manufacturer's protocol.[11]

-

Data Acquisition: Measure the optical density (absorbance) at 450 nm using a microplate reader.[11]

-

Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability and calculate the EC₅₀ or IC₅₀ value.

This technique is used to confirm that Derazantinib inhibits the phosphorylation of key downstream proteins in the FGFR signaling pathway.

Methodology:

-

Cell Treatment: Culture cells to ~80% confluence and treat with Derazantinib at desired concentrations (e.g., 0.1 µM or 1 µM) for a specified time (e.g., 24 hours).[6]

-

Cell Lysis: Collect cell lysates using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Electrophoresis: Separate equal amounts of protein lysate via SDS-PAGE and transfer the proteins to a PVDF membrane.[11]

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-FGFR, FGFR, p-FRS2α, p-ERK, ERK, p-AKT, AKT).

-

Detection: Use a corresponding HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify band intensity to determine the reduction in phosphorylation of target proteins relative to total protein levels.[6]

References

- 1. derazantinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Derazantinib (Racemate) - Immunomart [immunomart.org]

- 3. glpbio.com [glpbio.com]

- 4. Derazantinib | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Derazantinib (ARQ 087) Datasheet DC Chemicals [dcchemicals.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Derazantinib Inhibits the Bioactivity of Keloid Fibroblasts via FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

Derazantinib Racemate: A Comprehensive Target Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (ARQ-087) is a potent, orally bioavailable, ATP-competitive multi-kinase inhibitor.[1][2] Initially identified as a pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, its target profile has been shown to encompass a range of other kinases implicated in oncogenesis and tumor microenvironment modulation. This technical guide provides an in-depth overview of the target profile of Derazantinib racemate, including its primary and secondary targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its activity.

Core Target Profile: Fibroblast Growth Factor Receptors (FGFRs)

Derazantinib exhibits potent inhibitory activity against FGFR family members, which are key drivers of cell proliferation, differentiation, and migration.[3] Genetic aberrations in FGFRs, such as fusions, mutations, and amplifications, are established oncogenic drivers in various cancers, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and gastric cancer.[3][4]

Quantitative Inhibitory Activity against FGFRs

The inhibitory potency of Derazantinib against FGFRs has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized below.

| Target | IC50 (nM) |

| FGFR1 | 4.5[1][4] |

| FGFR2 | 1.8[1][4] |

| FGFR3 | 3[1] |

| FGFR4 | 34[5] |

Expanded Kinase Inhibition Profile

Beyond its primary activity against FGFRs, Derazantinib has demonstrated inhibitory effects on a panel of other clinically relevant kinases. This broader activity, particularly against CSF1R and VEGFR2, suggests a potential for both direct anti-tumor effects and modulation of the tumor microenvironment.[6][7]

Quantitative Data for Secondary Kinase Targets

| Target | IC50 (nM) |

| CSF1R | 16.2[8] |

| VEGFR2 | 31.7[8] |

| KIT | Data not consistently reported in nM |

| RET | Data not consistently reported in nM |

| PDGFRβ | Data not consistently reported in nM |

| DDR2 | Data not consistently reported in nM |

Mechanism of Action and Signaling Pathways

Derazantinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of its target receptors.[1][2] This prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling cascades. In the context of FGFR inhibition, this leads to the attenuation of key oncogenic pathways.[1][4]

FGFR Signaling Pathway Inhibition

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This activates multiple pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which drive cell proliferation, survival, and angiogenesis.[9] Derazantinib blocks the initial autophosphorylation step, effectively shutting down these downstream signals.[1]

Caption: Inhibition of the FGFR signaling cascade by Derazantinib.

Broader Kinase Inhibition Profile of Derazantinib

The inhibitory activity of Derazantinib extends beyond the FGFR family. This diagram illustrates the primary and key secondary kinase targets of the compound.

Caption: Kinase inhibition profile of Derazantinib with respective IC50 values.

Experimental Protocols

The determination of the kinase inhibitory activity of Derazantinib involves robust and standardized experimental procedures. A representative protocol for an in vitro kinase inhibition assay is detailed below.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

Objective: To determine the concentration of Derazantinib required to inhibit 50% of the activity of a specific kinase.

Materials:

-

Recombinant human kinase (e.g., FGFR1, FGFR2)

-

Kinase-specific peptide substrate (e.g., biotinylated PYK2)[5]

-

Adenosine triphosphate (ATP)

-

Derazantinib stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris, pH 8.0, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.02 mg/mL BSA)[5]

-

Detection reagents (e.g., AlphaScreen™ Streptavidin Donor and P-TYR-100 Acceptor beads)[5]

-

384-well microplates

-

Multilabel plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of Derazantinib in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the diluted Derazantinib solutions or vehicle (DMSO) as a control.

-

Enzyme Addition: Add the recombinant kinase to each well.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the compound to bind to the kinase.[5]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding a stop/detection solution containing EDTA and detection reagents (e.g., AlphaScreen beads).[5]

-

Signal Measurement: After a final incubation period in the dark, read the plate using a multilabel plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The raw data is used to calculate the percent inhibition for each Derazantinib concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion

Derazantinib possesses a well-defined target profile centered on potent inhibition of the FGFR family of receptor tyrosine kinases. Its activity extends to other key kinases involved in cancer progression and the tumor microenvironment, such as CSF1R and VEGFR2. The ATP-competitive mechanism of action effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival. The data presented in this guide, derived from standardized in vitro assays, provide a comprehensive overview for researchers and drug development professionals working with this promising therapeutic agent. Further investigation into the clinical implications of its multi-kinase inhibition profile is ongoing.

References

- 1. assayquant.com [assayquant.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. Probing the Effects of the FGFR-Inhibitor Derazantinib on Vascular Development in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. courses.edx.org [courses.edx.org]

- 7. Derazantinib | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of Derazantinib: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of derazantinib, an orally bioavailable and potent inhibitor of fibroblast growth factor receptors (FGFR). Developed for researchers, scientists, and professionals in the field of drug development, this document synthesizes key data on the absorption, distribution, metabolism, and excretion (ADME) of derazantinib, presents detailed experimental protocols from pivotal studies, and visualizes relevant biological pathways and experimental workflows. As an investigational agent, derazantinib is primarily being evaluated for the treatment of various cancers harboring FGFR genetic alterations, such as intrahepatic cholangiocarcinoma (iCCA), urothelial, and gastric cancers.[1][2] The information herein is based on publicly available data from preclinical and clinical studies.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of derazantinib has been characterized in both human and preclinical species. The available data indicates that derazantinib is well-absorbed orally, with predictable exposure following administration.

Human Pharmacokinetic Data

A human ADME (Absorption, Distribution, Metabolism, and Excretion) study in healthy male subjects provided crucial insights into the disposition of derazantinib. Following a single 300 mg oral dose, derazantinib was well absorbed, demonstrating an absolute bioavailability of 56%.[1] The primary route of elimination was identified as hepatic excretion.[1]

Table 1: Single Dose Pharmacokinetic Parameters of Derazantinib in Healthy Human Subjects

| Parameter | Oral Administration (300 mg) | Intravenous Administration (100 µg [14C]-DZB) |

| Cmax (ng/mL) | 172 | 0.85 |

| Tmax (h) | 4.53 | 0.325 |

| AUC0-72h (ng·h/mL) | 17.0 | - |

| AUCinf (ng·h/mL) | - | 96.8 |

| Absolute Bioavailability (%) | 56 | - |

| CL (mL/min) | - | 1480 |

| Vss (L) | - | 290 |

Data sourced from an AMS-enabled human ADME study.[1] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vss: Volume of distribution at steady state.

Preclinical Pharmacokinetic Data (Rat)

A study in Sprague-Dawley rats investigated the pharmacokinetics of derazantinib and its potential interaction with naringin. The data from the control group (derazantinib administered alone) are summarized below.

Table 2: Pharmacokinetic Parameters of Derazantinib in Sprague-Dawley Rats (30 mg/kg, oral)

| Parameter | Mean ± SD |

| Cmax (ng/mL) | 1234.5 ± 213.7 |

| Tmax (h) | 2.5 ± 0.5 |

| AUC0→t (ng·h/mL) | 8765.4 ± 1234.5 |

| AUC0→∞ (ng·h/mL) | 9876.5 ± 1345.6 |

| t1/2 (h) | 4.2 ± 0.8 |

| CLz/F (L/h/kg) | 3.04 ± 0.45 |

Data are representative values from a preclinical study and may not be directly extrapolated to humans.[2] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CLz/F: Apparent oral clearance.

Metabolism and Excretion

Following oral and intravenous administration of radiolabeled derazantinib ([14C]-DZB) in humans, the majority of the total radioactivity was recovered in the feces, indicating that hepatic excretion is the primary route of elimination.[1]

Unchanged derazantinib was the major circulating component in plasma, accounting for 48% and 62% of the [14C]-radiochromatogram after oral and intravenous dosing, respectively.[1] Several metabolites have been identified:

-

M-13 (acid metabolite): A significant circulating metabolite, representing 11% of total radioactivity after an oral dose and 16% after an intravenous dose.[1]

-

M-24 (glucuronide conjugate of M-6): Another notable circulating metabolite, contributing to 13% of the total radioactivity after oral administration.[1]

-

M-6 (hydroxylated metabolite): A main component found in feces, along with the unchanged parent drug.[1]

In vitro studies have indicated that derazantinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of derazantinib.

Human ADME Study Protocol

This study utilized an open-label, parallel-group design to assess the absorption, metabolism, and excretion of derazantinib in healthy male subjects.[1]

-

Study Design:

-

Sample Collection: Blood, urine, and feces were collected at various time points to assess total radioactivity, concentrations of derazantinib and its metabolite M-13, and for metabolite profiling.[1]

-

Analytical Methods:

-

Accelerator Mass Spectrometry (AMS): Used to determine total radioactivity in plasma, urine, and feces, as well as [14C]-derazantinib concentrations in plasma.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Employed for the quantification of derazantinib and its metabolites.[1]

-

Metabolite Profiling: Samples were fractionated using an ultra-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (hrMS). Due to low [14C] levels in plasma pools from Part 1, a 2D-UPLC setup was developed for metabolite profiling.[1]

-

Rat Drug-Drug Interaction Study Protocol

This study aimed to evaluate the potential pharmacokinetic interaction between derazantinib and naringin in Sprague-Dawley rats.[2][3]

-

Study Design: Rats were divided into two groups. One group received derazantinib (30 mg/kg, oral) alone, while the other group was pretreated with naringin (50 mg/kg, oral) before derazantinib administration.[3]

-

Sample Collection: Blood samples were collected at predetermined time points after derazantinib administration.

-

Analytical Method: An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination of derazantinib concentrations in rat plasma. A Xevo TQ-S triple quadrupole tandem mass spectrometer was used in selective reaction monitoring (SRM) mode with the following transitions: m/z 468.96 → 382.00 for derazantinib and m/z 488.01 → 400.98 for the internal standard, pemigatinib.[2][3]

Signaling Pathways and Experimental Workflows

Derazantinib Mechanism of Action: FGFR Signaling Inhibition

Derazantinib is a competitive inhibitor of the ATP-binding site of FGFRs 1, 2, and 3.[2] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers. By blocking the phosphorylation and subsequent activation of FGFRs, derazantinib inhibits downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) pathway, which are crucial for cell proliferation, survival, and angiogenesis.[2]

Caption: Inhibition of the FGFR signaling pathway by derazantinib.

Experimental Workflow for Human ADME Study

The workflow for the human ADME study involved two parallel parts, utilizing both non-radiolabeled and radiolabeled derazantinib to comprehensively assess its pharmacokinetic properties.

Caption: Workflow of the human ADME study for derazantinib.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. A Phase 1/2 Study of Derazantinib in Adult Subjects With Advanced Solid Tumors With FGFR Genetic Alterations, Including Intrahepatic Cholangiocarcinoma With FGFR2 Gene Fusion - AdisInsight [adisinsight.springer.com]

- 3. tno-pharma.com [tno-pharma.com]

Preclinical Profile of Derazantinib Racemate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for derazantinib racemate (formerly ARQ 087), a potent and orally bioavailable multi-kinase inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of derazantinib's mechanism of action, in vitro and in vivo activity, and the experimental methodologies employed in its preclinical evaluation.

Core Mechanism of Action

Derazantinib is an ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It demonstrates potent activity against FGFR1, FGFR2, and FGFR3.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, and fusions, is a known driver in various cancers.[1][2][3] Derazantinib also exhibits inhibitory activity against colony-stimulating factor 1 receptor (CSF1R), suggesting a potential role in modulating the tumor microenvironment.[4][5] Preclinical data indicate that by inhibiting CSF1R, derazantinib may reduce the population of tumor-associated macrophages (M2-TAMs), which are known to be immunosuppressive.[4]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of derazantinib.

Table 1: In Vitro Biochemical Activity of Derazantinib

| Target Kinase | IC50 (nM) | Reference(s) |

| FGFR1 | 4.5 | [1][2] |

| FGFR2 | 1.8 | [1][2] |

| FGFR3 | 4.5 | [1][2] |

| CSF1R | equipotent to FGFR1/2/3 | [5] |

Table 2: Cellular Activity of Derazantinib

| Cell Line | Cancer Type | FGFR Alteration | Assay | Endpoint | Result | Reference(s) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification & Fusion | Proliferation | GI50 | Synergy with paclitaxel | [4] |

| NCI-H716 | Colorectal Cancer | FGFR2 Fusion | Proliferation | - | Growth inhibition | [1][3] |

| KATO-III | Gastric Cancer | FGFR2 Amplification | FGFR Signaling | pFGFR2 Inhibition | Dose-dependent inhibition | [2] |

| KG-1 | Acute Myeloid Leukemia | FGFR1 Fusion | FGFR Signaling | pFGFR1 Inhibition | Dose-dependent inhibition | [2] |

| Urothelial Cancer Cell Lines | Urothelial Cancer | Various | Proliferation | GI50 | Mean GI50 of 1.7±0.2 μM | [5] |

Table 3: In Vivo Efficacy of Derazantinib in Xenograft Models

| Model Type | Cancer Type | FGFR Alteration | Treatment | Outcome | Reference(s) |

| SNU-16 Xenograft | Gastric Cancer | FGFR2 Amplification & Fusion | Derazantinib | Tumor growth inhibition | [1][3] |

| NCI-H716 Xenograft | Colorectal Cancer | FGFR2 Fusion | Derazantinib | Tumor growth inhibition | [1][3] |

| Gastric Cancer PDX | Gastric Cancer | FGFR2 Fusion | Derazantinib | Complete tumor regression | [4] |

| Urothelial Cancer PDX | Urothelial Cancer | FGFR Mutations/Expression | Derazantinib | Tumor growth inhibition | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of derazantinib.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of derazantinib against target kinases.

Methodology:

-

Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are used.

-

Kinase activity is measured using a radiometric assay, such as the ADP-Glo™ Kinase Assay, which quantifies ADP production.

-

The kinase, a suitable substrate (e.g., poly(E-Y)), and ATP are incubated in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Derazantinib is added at various concentrations to determine its inhibitory effect.

-

The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

-

The amount of ADP produced is measured by luminescence following the addition of ADP-Glo™ Reagent and Kinase Detection Reagent.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of derazantinib on cancer cell lines.

Methodology:

-

Cancer cell lines with known FGFR alterations (e.g., SNU-16, NCI-H716) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of derazantinib or vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a luminescence-based assay like CellTiter-Glo®.

-

For MTT assays, the formazan product is solubilized, and the absorbance is read at a specific wavelength (e.g., 570 nm).

-

For CellTiter-Glo®, the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured.

-

The concentration of derazantinib that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.

Western Blot Analysis of FGFR Signaling

Objective: To evaluate the effect of derazantinib on the phosphorylation of FGFR and downstream signaling proteins.

Methodology:

-

Cells are seeded and grown to a suitable confluency, then serum-starved to reduce basal signaling.

-

Cells are pre-treated with various concentrations of derazantinib for a specified time (e.g., 2 hours) before stimulation with an appropriate ligand (e.g., FGF2) for a short period (e.g., 15 minutes).

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against phosphorylated and total forms of FGFR, FRS2α, AKT, and ERK overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of derazantinib in a living organism.

Methodology:

-

Human cancer cells (e.g., SNU-16) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

Derazantinib is administered orally, once daily, at specified doses. The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).

-

Body weight and general health of the mice are monitored throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics).

-

Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.

Visualizations

Signaling Pathway Diagram

Caption: Derazantinib inhibits the FGFR signaling pathway.

Experimental Workflow Diagram

Caption: A typical preclinical evaluation workflow for a targeted therapy.

Mechanism of Action Logic Diagram

Caption: Logical flow of Derazantinib's mechanism of action.

References

- 1. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation | PLOS One [journals.plos.org]

- 2. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Basilea presents preclinical data on synergy between derazantinib and paclitaxel in gastric tumor models at ANE Conference - BioSpace [biospace.com]

- 5. firstwordpharma.com [firstwordpharma.com]

Derazantinib: A Technical Guide on the Biologically Active (6R)-Enantiomer

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derazantinib (ARQ-087) is a potent, orally bioavailable, multi-kinase inhibitor under clinical investigation for the treatment of various solid tumors. Contrary to what might be inferred from the common practice of developing kinase inhibitors as racemates, derazantinib is a single enantiomer with the (6R) stereochemical configuration. All available preclinical and clinical data pertain to this specific isomer, which is the biologically active and clinically relevant entity. This technical guide provides an in-depth overview of the biological relevance of derazantinib, focusing on its mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used for its characterization.

Introduction: The Stereochemistry of Derazantinib

The chemical name for derazantinib is (6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine. The "(6R)" designation in its IUPAC name explicitly indicates that derazantinib is a single enantiomer. To date, there is no publicly available scientific literature detailing the biological activity of the corresponding (6S)-enantiomer or the racemic mixture. Therefore, this document will focus exclusively on the extensive data available for the clinically developed (6R)-enantiomer, hereafter referred to as derazantinib.

Mechanism of Action

Derazantinib is an ATP-competitive inhibitor of multiple protein kinases, with primary activity against the Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of FGFR signaling, through gene fusions, amplifications, or mutations, is a known oncogenic driver in various cancers. Derazantinib potently inhibits FGFR1, FGFR2, and FGFR3, and to a lesser extent, FGFR4.[1]

Beyond its primary targets, derazantinib also exhibits inhibitory activity against other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), RET, and KIT.[1][2] This multi-targeted profile may contribute to its overall anti-tumor efficacy through modulation of the tumor microenvironment and inhibition of angiogenesis.

FGFR Signaling Pathway Inhibition

Derazantinib's primary mechanism of action involves the inhibition of the FGFR signaling cascade. Upon binding to FGFR, derazantinib blocks the autophosphorylation of the receptor, thereby preventing the recruitment and phosphorylation of downstream signaling proteins such as FRS2α. This, in turn, inhibits the activation of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[3][4]

Quantitative Biological Data

The following tables summarize the key quantitative data for derazantinib from various preclinical and clinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of Derazantinib

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| FGFR1 | 4.5 | Cell-free | [1] |

| FGFR2 | 1.8 | Cell-free | [1] |

| FGFR3 | 4.5 | Cell-free | [1] |

| FGFR4 | 34 | Cell-free | [1] |

| RET | - | - | [1] |

| DDR2 | - | - | [1] |

| PDGFRβ | - | - | [1] |

| VEGFR2 | - | - | [5] |

| KIT | - | - | [1] |

| CSF1R | - | - | [6] |

Note: Specific IC50 values for RET, DDR2, PDGFRβ, VEGFR2, KIT, and CSF1R are not consistently reported in the reviewed literature, though inhibitory activity is noted.

Table 2: Cellular Activity of Derazantinib

| Cell Line | FGFR Aberration | Assay | Endpoint | Result | Reference |

| NCI-H716 | FGFR2 Fusion | Cell Proliferation | Anti-proliferative activity | Effective inhibition | [7] |

| SNU-16 | FGFR2 Amplification | Cell Proliferation | Anti-proliferative activity | Effective inhibition | [7] |

| KATO-III | FGFR2 Amplification | Western Blot | p-FGFR2, p-FRS2α, p-MEK, p-ERK, p-AKT | Inhibition of phosphorylation | [4] |

| KG-1 | FGFR1 Fusion | - | - | - | [4] |

| SNU-16 | FGFR2 Amplification | Cell Cycle Analysis | G1 cell cycle arrest | Induction of G1 arrest and apoptosis | [3] |

Table 3: Summary of Clinical Trial Results for Derazantinib

| Trial Identifier | Cancer Type | FGFR Aberration | Key Findings | Reference |

| FIDES-01 (NCT03230318) | Intrahepatic Cholangiocarcinoma (iCCA) | FGFR2 Gene Fusions | ORR: 21.4%, DCR: 74.8%, Median PFS: 7.8 months | [6] |

| FIDES-01 (NCT03230318) | iCCA | FGFR2 Mutations/Amplifications | ORR: 6.8%, DCR: 63.6%, Median PFS: 8.3 months | [8] |

| FIDES-02 (NCT04045613) | Metastatic Urothelial Carcinoma (mUC) | FGFR1-3 Genetic Aberrations | Monotherapy ORR: 8.2% | [5] |

| Phase 1/2 (NCT01752920) | Advanced Solid Tumors (iCCA cohort) | FGFR2 Fusions | ORR: 20.7%, DCR: 82.8%, Median PFS: 5.7 months | [9] |

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Kinase Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC50) of derazantinib against purified kinase domains.

General Protocol:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

-

The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).

-

Derazantinib is serially diluted and added to the reaction mixture.

-

The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based method.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of derazantinib on cancer cell lines with FGFR aberrations.

General Protocol:

-

Cancer cell lines (e.g., SNU-16, NCI-H716) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of derazantinib or vehicle control (DMSO).

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

-

The results are expressed as a percentage of the vehicle-treated control, and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined.

Western Blot Analysis of Signaling Pathway Inhibition

Objective: To confirm the on-target effect of derazantinib by measuring the phosphorylation status of key proteins in the FGFR signaling pathway.

General Protocol:

-

Cells are cultured and treated with derazantinib for a specified time.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., FGFR, FRS2α, ERK, AKT).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

Derazantinib is a clinically investigated, potent, multi-kinase inhibitor with a primary activity against FGFRs. It is crucial for the scientific community to recognize that derazantinib is the single (6R)-enantiomer, and all biological and clinical relevance is attributed to this specific stereoisomer. Its mechanism of action, involving the inhibition of key oncogenic signaling pathways, has been well-characterized through a variety of preclinical and clinical studies. The quantitative data presented in this guide demonstrate its efficacy in FGFR-aberrant cancers, particularly intrahepatic cholangiocarcinoma. The provided experimental protocols offer a foundational understanding of the methodologies used to evaluate derazantinib's biological activity. Further research into its multi-kinase inhibitory profile may unveil additional therapeutic opportunities and combination strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Derazantinib: an investigational drug for the treatment of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Racemic mixture - Wikipedia [en.wikipedia.org]

- 5. Derazantinib | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2 | CCA News Online [ccanewsonline.com]

- 9. derazantinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Application Notes and Protocols for In Vivo Use of Derazantinib Racemate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo use of Derazantinib Racemate, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFR).

Introduction

Derazantinib (DZB) is an orally bioavailable small molecule that primarily targets FGFR1, FGFR2, and FGFR3.[1][2][3] It also exhibits inhibitory activity against other tyrosine kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting a multi-faceted mechanism of action that impacts tumor growth, angiogenesis, and the tumor immune microenvironment.[1][4][5] These characteristics make Derazantinib a subject of interest in preclinical and clinical research for various cancers with FGFR genetic aberrations.[5][6]

Key Signaling Pathways

Derazantinib exerts its effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activates downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[7] Derazantinib acts as an ATP-competitive inhibitor, blocking this initial phosphorylation step.[2][3]

References

- 1. The fibroblast growth factor receptor inhibitor, derazantinib, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Probing the Effects of the FGFR-Inhibitor Derazantinib on Vascular Development in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basilea presents preclinical data on synergy between derazantinib and paclitaxel in gastric tumor models at ANE Conference - BioSpace [biospace.com]

- 6. Derazantinib | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

Application Notes and Protocols for Derazantinib Racemate Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and use of Derazantinib racemate solutions for research purposes. The provided protocols are intended to serve as a guide and may require optimization for specific experimental setups.

Introduction

Derazantinib (ARQ-087) is an orally bioavailable, ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It demonstrates potent activity against FGFR1, FGFR2, and FGFR3, which are key regulators of cell proliferation, differentiation, angiogenesis, and survival.[3] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making Derazantinib a subject of interest in oncology research.[3][4] These notes provide protocols for the preparation of this compound solutions and their application in common in vitro assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for Derazantinib's inhibitory activity and solubility.

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 (FGFR1) | 4.5 nM | Recombinant FGFR1 | [1] |

| IC50 (FGFR2) | 1.8 nM | Recombinant FGFR2 | [1] |

| IC50 (FGFR3) | 4.5 nM | Recombinant FGFR3 | [1] |

| EC50 (FGFR1) | < 0.123 µM | Cos-1 cells overexpressing FGFR1 | [1] |

| EC50 (FGFR2) | 0.185 µM | Cos-1 cells overexpressing FGFR2 | [1] |

| EC50 (FGFR3) | 0.463 µM | Cos-1 cells overexpressing FGFR3 | [1] |

| Solubility in DMSO | 25 - 100 mg/mL | N/A | [1][2][5] |

Signaling Pathway of Derazantinib Action

Derazantinib inhibits the FGFR signaling pathway by competing with ATP for the kinase domain of the receptor. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, including the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6][7]

FGFR Signaling Pathway and Inhibition by Derazantinib.

Experimental Protocols

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the molar equivalent of Derazantinib).

-

Vortex the tube for 1-2 minutes to facilitate dissolution.

-

If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[2][5]

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage (up to 1 year) or at -80°C (up to 2 years).[2]

This protocol outlines the dilution of the DMSO stock solution for use in cell culture experiments.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile cell culture medium appropriate for the cell line

-

Sterile microcentrifuge tubes or plates

Procedure:

-

Thaw an aliquot of the Derazantinib stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

-

Add the prepared working solutions to your cell cultures as per your experimental design.

This protocol provides a general method to assess the inhibitory activity of Derazantinib on recombinant FGFR kinases.

Materials:

-

Recombinant human FGFR1, FGFR2, or FGFR3 enzyme

-

Biotinylated peptide substrate (e.g., Biotin-PYK2)[1]

-

ATP

-

This compound working solutions

-

Kinase assay buffer (e.g., 50 mM Tris, pH 8.0, 10 mM MgCl2, 1 mM EGTA, 0.02 mg/mL BSA, 10% glycerol, 0.1 mM Na3PO4, 1 mM DTT)[1]

-

Detection reagents (e.g., HTRF, AlphaScreen, or filter-binding assay components)

-

96- or 384-well assay plates

Procedure:

-

Prepare serial dilutions of Derazantinib in the kinase assay buffer.

-

In an assay plate, add the Derazantinib dilutions.

-

Add the recombinant FGFR enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the detection reagents according to the manufacturer's instructions.

-

Read the signal on a suitable plate reader.

-

Calculate the percent inhibition for each Derazantinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

Workflow for In Vitro FGFR Kinase Inhibition Assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Derazantinib | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Derazantinib Inhibits the Bioactivity of Keloid Fibroblasts via FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derazantinib (Racemate) - Immunomart [immunomart.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

Application Note: Profiling Derazantinib Racemate Activity in Kinase Assays

For Research Use Only.

Introduction

Derazantinib is a potent, orally bioavailable, ATP-competitive tyrosine kinase inhibitor.[1] It is a multi-kinase inhibitor primarily targeting the fibroblast growth factor receptor (FGFR) family, with high affinity for FGFR1, FGFR2, and FGFR3.[2] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. Derazantinib has demonstrated anti-proliferative activity in cell lines with FGFR dysregulation, including amplifications, fusions, and mutations, by inducing G1 cell cycle arrest and subsequent apoptosis.[2] Beyond its potent inhibition of FGFRs, derazantinib also shows activity against other kinases such as RET, DDR2, PDGFRβ, VEGFR, and KIT.[2] This application note provides a summary of the kinase inhibitory profile of derazantinib racemate and detailed protocols for in vitro kinase activity assays to assess its potency and mechanism of action.

Data Presentation

The inhibitory activity of derazantinib has been characterized against a panel of kinases. The following tables summarize the in vitro potency of derazantinib.

Table 1: In Vitro Inhibitory Activity of Derazantinib against FGFR Family Kinases

| Kinase | IC50 (nM) |

| FGFR1 | 4.5[1][3] |

| FGFR2 | 1.8[1][3] |

| FGFR3 | 4.5[1][3] |

| FGFR4 | 34[2] |

Table 2: In Vitro Cellular Activity of Derazantinib (as ARQ 087) against FGFR Autophosphorylation in Cos-1 Cells

| Kinase Overexpressed | EC50 (µM) |

| FGFR1 | < 0.123[3] |

| FGFR2 | 0.185[3] |

| FGFR3 | 0.463[3] |

| FGFR4 | >10[3] |

Table 3: Inhibitory Activity of Derazantinib against Other Kinases

| Kinase | IC50 (nM) |

| RET | Inhibited[2] |

| DDR2 | Inhibited[2] |

| PDGFRβ | Inhibited[2] |

| VEGFR | Inhibited[2] |

| KIT | Inhibited[2] |

| CSF1R | Inhibited |

Note: Specific IC50 values for all kinases in Table 3 are not consistently reported in the public domain; "Inhibited" indicates reported activity.

Signaling Pathway

Derazantinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate their intracellular kinase domains. This phosphorylation initiates a cascade of downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival. Derazantinib, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.

Caption: FGFR Signaling Pathway and Inhibition by Derazantinib.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination of Derazantinib

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of derazantinib against a target kinase (e.g., FGFR2) using a biochemical assay format.

Materials:

-

Recombinant human FGFR2 kinase

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Biotinylated peptide substrate (e.g., Biotin-PYK2 peptide)

-

ATP stock solution (e.g., 10 mM)

-

Kinase Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM EGTA, 0.02 mg/mL BSA, 1 mM DTT, 10% glycerol, 0.1 mM Na3VO4.

-

DMSO

-

384-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM, followed by 10-point, 3-fold serial dilutions.

-

Further dilute the DMSO serial dilutions 10-fold in deionized water to achieve a final DMSO concentration of 10%.

-

-

Assay Plate Preparation:

-

Add 2.5 µL of the diluted derazantinib or vehicle (10% DMSO in water) to the wells of a 384-well plate.

-

-

Kinase Reaction:

-

Prepare a master mix containing the kinase assay buffer and recombinant FGFR2 kinase at a pre-determined optimal concentration (e.g., 0.25 nM final concentration).

-

Add 17.5 µL of the kinase solution to each well of the assay plate.

-

Prepare a master mix of the kinase assay buffer containing the biotinylated peptide substrate and ATP. The final concentration of ATP should be at or near its Km for the kinase to ensure accurate IC50 determination for an ATP-competitive inhibitor.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and detect the amount of product (e.g., ADP) formed according to the manufacturer's instructions for the chosen detection reagent (e.g., ADP-Glo™).

-

Briefly, this involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each derazantinib concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the derazantinib concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Caption: Workflow for IC50 Determination of Derazantinib.

Protocol 2: ATP Competition Assay

To confirm that derazantinib acts as an ATP-competitive inhibitor, the IC50 determination can be performed at varying concentrations of ATP.

Procedure:

-

Follow the procedure outlined in Protocol 1.

-

Set up multiple parallel experiments, each with a different fixed concentration of ATP (e.g., one at the Km of ATP, one at 5x Km, and one at 10x Km).

-

Determine the IC50 value for derazantinib at each ATP concentration.

Expected Results:

If derazantinib is an ATP-competitive inhibitor, the apparent IC50 value will increase as the concentration of ATP in the assay increases. This is because higher concentrations of the natural substrate (ATP) are required to outcompete the inhibitor for binding to the kinase's active site.

Conclusion

Derazantinib is a potent inhibitor of the FGFR family and other clinically relevant kinases. The protocols provided herein offer a framework for researchers to independently assess the inhibitory activity and mechanism of action of this compound in a biochemical setting. These assays are fundamental for the preclinical evaluation and characterization of kinase inhibitors in drug discovery and development.

References

Application of Derazantinib Racemate in Cholangiocarcinoma Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Derazantinib (ARQ-087) is an orally bioavailable, ATP-competitive multi-kinase inhibitor investigated for the treatment of intrahepatic cholangiocarcinoma (iCCA), particularly in patients with genetic aberrations in the Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] The compound supplied for preclinical and clinical studies is a racemate.[3][4][5][6]

Mechanism of Action

Derazantinib potently inhibits the kinase activity of FGFR1, 2, and 3.[7] In cholangiocarcinoma, the primary target is the FGFR2 signaling pathway, which, when aberrantly activated by gene fusions, rearrangements, mutations, or amplifications, becomes a key driver of tumor cell proliferation and survival.[8][9] Derazantinib's mechanism involves competitively binding to the ATP-binding pocket of the FGFR kinase domain, which blocks the autophosphorylation and activation of the receptor. This inhibition leads to the downregulation of major downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, ultimately resulting in cell cycle arrest and apoptosis of tumor cells.[10][11]

Beyond its potent activity against the FGFR family, derazantinib also demonstrates inhibitory effects on other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7] This broader activity may contribute to its anti-tumor effects by modulating the tumor microenvironment and inhibiting angiogenesis.

Clinical Efficacy in Cholangiocarcinoma

Clinical data, primarily from the Phase 2 FIDES-01 study, have demonstrated the therapeutic potential of derazantinib in patients with advanced iCCA who have progressed on prior therapies.[12] The study evaluated the efficacy in two main cohorts: patients with FGFR2 fusions and those with FGFR2 mutations or amplifications.

In patients with FGFR2 fusions, derazantinib treatment resulted in an objective response rate (ORR) of 21.4% and a disease control rate (DCR) of 75.7%.[12] The median progression-free survival (PFS) was 8.0 months, with a median overall survival (OS) of 17.2 months.[12] For patients with FGFR2 mutations or amplifications, the ORR was 6.5%, with a DCR of 58.1%.[12] In this cohort, the median PFS was 8.3 months, and the median OS was 15.9 months.[12]

Safety and Tolerability

Derazantinib has shown a manageable safety profile in clinical trials.[2][7] The most frequently observed treatment-related adverse events include hyperphosphatemia (an on-target effect of FGFR inhibition), asthenia/fatigue, nausea, and elevations in liver transaminases.[12] Compared to other FGFR inhibitors, derazantinib has been associated with a low incidence of class-specific side effects like stomatitis, hand-foot syndrome, and retinal toxicity.[7]

Data Presentation

Table 1: Efficacy of Derazantinib in the FIDES-01 Study (FGFR2 Fusion Cohort)

| Efficacy Endpoint | Value | 95% Confidence Interval |

| Objective Response Rate (ORR) | 21.4% | 66.3% - 83.6% |

| Disease Control Rate (DCR) | 75.7% | 66.3% - 83.6% |

| Median Progression-Free Survival (PFS) | 8.0 months | 5.5 - 8.3 months |

| Median Overall Survival (OS) | 17.2 months | 12.5 - 22.4 months |

Data sourced from the FIDES-01 clinical trial.[12][13]

Table 2: Efficacy of Derazantinib in the FIDES-01 Study (FGFR2 Mutation/Amplification Cohort)

| Efficacy Endpoint | Value | 95% Confidence Interval |

| Objective Response Rate (ORR) | 6.5% | 0.8% - 21.4% |

| Disease Control Rate (DCR) | 58.1% | 39.1% - 75.5% |

| Median Progression-Free Survival (PFS) | 8.3 months | 1.9 - 16.7 months |

| Median Overall Survival (OS) | 15.9 months | 8.4 - Not Estimable |

Data sourced from the FIDES-01 clinical trial.[12][13]

Table 3: Common Treatment-Related Adverse Events (Any Grade)

| Adverse Event | Frequency |

| Hyperphosphatemia | 37% |

| Asthenia/Fatigue | 34% |

| Nausea | 30% |

| Transaminase Elevations | 29% |

| Dry Mouth | 27% |

| Dry Eye | 23% |

Data compiled from the FIDES-01 clinical trial.[12]

Mandatory Visualizations

References

- 1. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derazantinib | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Derazantinib (Racemate) - Immunomart [immunomart.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Derazantinib Racemate (ARQ-087 Racemate) | FGFR抑制剂 | MCE [medchemexpress.cn]

- 6. This compound | C29H29FN4O | CID 67541698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. abmole.com [abmole.com]

- 12. Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2 | CCA News Online [ccanewsonline.com]

- 13. Derazantinib in Subjects With FGFR2 Gene Fusion-, Mutation- or Amplification- Positive Inoperable or Advanced Intrahepatic Cholangiocarcinoma [clin.larvol.com]

Application Notes and Protocols for Studying Drug Resistance with Derazantinib Racemate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Derazantinib Racemate in the study of drug resistance mechanisms. Derazantinib is a potent, orally bioavailable, multi-targeted kinase inhibitor with primary activity against Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. It also demonstrates inhibitory effects on Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Understanding the mechanisms by which cancer cells develop resistance to Derazantinib is crucial for the development of more effective therapeutic strategies and combination therapies.

Mechanism of Action and Resistance

Derazantinib competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its phosphorylation and downstream signaling.[1][2] This blockade disrupts key cellular processes in cancer cells that are dependent on aberrant FGFR signaling, including proliferation, survival, and angiogenesis.

However, prolonged treatment can lead to the development of drug resistance through two primary mechanisms:

-

On-target resistance: Acquired secondary mutations in the FGFR kinase domain, such as the gatekeeper mutation V565F or mutations in the molecular brake N550 residue, can sterically hinder Derazantinib binding, thereby reactivating the kinase activity.

-

Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent their dependency on FGFR signaling. Common bypass pathways include the PI3K/AKT/mTOR and RAS/MAPK pathways.[3]

Quantitative Data

The following tables summarize key quantitative data for Derazantinib.

Table 1: In Vitro Inhibitory Activity of Derazantinib

| Target | IC50 (nM) |

| FGFR1 | 4.5[1] |

| FGFR2 | 1.8[1] |

| FGFR3 | 4.5[1] |

| CSF1R | Data not consistently reported |

| VEGFR2 | Data not consistently reported |

Table 2: Anti-proliferative Activity of Derazantinib in Cell Lines with FGFR Aberrations

| Cell Line | Cancer Type | FGFR Aberration | Derazantinib GI50 (µM) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification & Fusion | ~0.02 - 0.5[4] |

| NCI-H716 | Colorectal Cancer | FGFR2 Amplification & Fusion | Data not consistently reported |

| KATO-III | Gastric Cancer | FGFR2 Amplification | Data not consistently reported |